molecular formula C14H18BrNO4 B6616111 2-(4-bromo-3-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid CAS No. 1513275-29-0

2-(4-bromo-3-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid

Cat. No. B6616111
CAS RN: 1513275-29-0
M. Wt: 344.20 g/mol
InChI Key: JWGIUJBTERKAQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromo-3-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid, also known as BMAA, is an amino acid derivative found in a variety of natural sources, including cyanobacteria, marine algae, and higher plants. BMAA is a compound of interest due to its potential role in neurodegenerative diseases, such as Alzheimer’s and Parkinson’s. It has been hypothesized that BMAA can cross the blood-brain barrier and accumulate in the brain, where it may act as a neurotoxin.

Scientific Research Applications

2-(4-bromo-3-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid has been studied extensively in scientific research due to its potential role in neurodegenerative diseases. It has been found to bind to certain proteins in the brain, leading to the formation of amyloid plaques. These plaques are believed to be a contributing factor in the development of Alzheimer’s and Parkinson’s. 2-(4-bromo-3-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid has also been studied in relation to amyotrophic lateral sclerosis (ALS), a neurodegenerative disease that affects motor neurons.

Mechanism of Action

The exact mechanism of action of 2-(4-bromo-3-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid is not yet known. However, it is believed that 2-(4-bromo-3-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid binds to certain proteins in the brain, leading to the formation of amyloid plaques. These plaques are thought to be a contributing factor in the development of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s. 2-(4-bromo-3-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid has also been shown to bind to certain neurotransmitters, such as glutamate, which is involved in learning and memory.
Biochemical and Physiological Effects
2-(4-bromo-3-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid has been shown to cause a variety of biochemical and physiological effects. It has been found to bind to certain proteins in the brain, leading to the formation of amyloid plaques. These plaques are believed to be a contributing factor in the development of Alzheimer’s and Parkinson’s. 2-(4-bromo-3-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid has also been shown to cause oxidative stress, which can lead to cell death. In addition, 2-(4-bromo-3-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid has been found to disrupt the normal functioning of the nervous system, leading to a variety of neurological symptoms.

Advantages and Limitations for Lab Experiments

The use of 2-(4-bromo-3-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid in laboratory experiments has a number of advantages. One advantage is that 2-(4-bromo-3-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid is relatively easy to synthesize in the laboratory, allowing researchers to study its effects in a controlled environment. Additionally, 2-(4-bromo-3-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid is relatively stable in solution, making it suitable for a variety of experiments. However, there are also some limitations to using 2-(4-bromo-3-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid in laboratory experiments. For instance, 2-(4-bromo-3-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid is not easily absorbed by the body, making it difficult to study its effects in vivo. Additionally, 2-(4-bromo-3-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid is a relatively new compound, and its effects are not yet fully understood.

Future Directions

For 2-(4-bromo-3-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid research include further study of its biochemical and physiological effects, as well as its potential role in the development of Alzheimer’s and Parkinson’s. Additionally, further research is needed to understand the exact mechanism of action of 2-(4-bromo-3-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid and to determine the best methods for its synthesis. Finally, further research is needed to understand the potential therapeutic applications of 2-(4-bromo-3-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid, such as its potential use as a drug or supplement.

Synthesis Methods

2-(4-bromo-3-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid can be synthesized in the laboratory using a variety of methods. One method involves the reaction of 4-bromo-3-methylphenylacetic acid with tert-butyl isocyanate in the presence of a base, such as triethylamine. This reaction yields the desired product, 2-(4-bromo-3-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid, in high yields. Other methods of synthesis include the reaction of 4-bromo-3-methylphenylacetic acid with isocyanates, such as ethyl isocyanate, in the presence of a base.

properties

IUPAC Name

2-(4-bromo-3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO4/c1-8-7-9(5-6-10(8)15)11(12(17)18)16-13(19)20-14(2,3)4/h5-7,11H,1-4H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWGIUJBTERKAQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C(=O)O)NC(=O)OC(C)(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromo-3-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid

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